1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one
Description
This compound belongs to the imidazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and carbonyl functionality. Its structure includes a 4,6-dimethylpyridin-2-yl substituent at the N1 position, a 3-methyl group, and vicinal dihydroxy groups at the C4 and C5 positions. These features confer unique electronic and steric properties, influencing its solubility, tautomerism, and reactivity. The synthesis of analogous dihydroxyimidazolidinones typically involves acid-catalyzed cyclocondensation of glyoxal with substituted ureas, as demonstrated in studies of structurally related compounds .
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6-4-7(2)12-8(5-6)14-10(16)9(15)13(3)11(14)17/h4-5,9-10,15-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYTYTFKXBBMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(C(N(C2=O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, 4,6-dimethylpyridine, which is then subjected to a series of reactions to introduce the imidazolidinone ring. Key steps include:
Nucleophilic substitution: to introduce the necessary functional groups.
Cyclization reactions: to form the imidazolidinone ring.
Hydroxylation: to add hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: to accelerate reaction rates.
Controlled temperature and pressure: conditions to ensure efficient reactions.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to alter the oxidation state of the nitrogen or carbon atoms.
Substitution: Functional groups on the pyridine or imidazolidinone rings can be substituted with other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: and for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or interaction with biomolecules.
Medicine: Explored for therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: of enzymes, potentially inhibiting their activity.
Interact with receptors: on cell surfaces, modulating signaling pathways.
Form complexes: with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
- Target Compound: Imidazolidinone core with 4,5-dihydroxy and 3-methyl substituents.
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (): Pyrazolone core with a pyrimidinyl substituent. The pyrazolone ring exhibits keto-enol tautomerism, while the imidazolidinone core favors dihydroxy stability.
- 5-(1-Acetyl-4,5-dihydro-1H-imidazol-2-yl)amino-4,6-dichloro-2-methylpyrimidine (): Combines pyrimidine and imidazoline moieties. The dichloro and acetyl groups enhance electrophilicity, contrasting with the hydroxyl groups in the target compound.
Substituent Effects
- 4,6-Dimethylpyridin-2-yl vs.
- Hydroxyl vs. Chloro/Acetyl Groups :
Physicochemical Properties
Biological Activity
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazolidinone core and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 226.24 g/mol. The presence of hydroxyl groups suggests possible interactions with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of key protein interactions in cellular pathways. For instance, studies on imidazolidinone derivatives have shown their ability to inhibit the MDM2/p53 interaction, leading to stabilization of p53 and induction of apoptosis in cancer cells . This mechanism is critical as p53 plays a significant role in tumor suppression.
Anticancer Activity
In vitro studies have demonstrated that certain imidazolidinone-containing compounds exhibit potent antiproliferative activity against various cancer cell lines. For example, compounds derived from similar structures have shown effectiveness in HCT-116 and MOLM-13 cell lines, which harbor wild-type p53 . The activation of p53 target genes and subsequent apoptosis were confirmed through Western blotting and flow cytometry assays.
Data Table: Biological Activity Summary
Case Studies
A notable study investigated the synthesis and biological evaluation of 4-imidazolidinone-containing compounds as inhibitors of the MDM2/p53 interaction. The study identified specific derivatives that not only inhibited this interaction but also showed low toxicity in non-cancerous HEK-293 cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via reflux in ethanol medium with stoichiometric equivalents of precursors (e.g., 4,6-dimethylpyridine derivatives and imidazolidinone intermediates). Post-reaction, purification typically involves recrystallization from a DMF–EtOH (1:1) mixture to isolate high-purity crystals. Solvent selection is critical to avoid side-product formation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is required to confirm the substitution pattern on the pyridine and imidazolidinone rings. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while melting point analysis (>360°C) and solubility profiling in sodium hydroxide can validate crystallinity and hygroscopicity .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production for in vivo studies?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., p-toluenesulfonic acid), solvent polarity, and reaction time. Split-plot designs (as in agricultural chemistry studies) are effective for multi-factor optimization . For example, refluxing at 80°C with anhydrous ethanol improves yields by 15–20% compared to aqueous conditions .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Cross-validate conflicting data using orthogonal methods:
- Solubility : Compare sodium hydroxide solubility (pH-dependent) with dimethyl sulfoxide (DMSO) solubility .
- Stability : Conduct accelerated degradation studies under varying pH (e.g., using ammonium acetate buffer at pH 6.5) and track decomposition via LC-MS .
- Crystallinity : X-ray diffraction (XRD) can clarify discrepancies in melting points caused by polymorphic forms .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Laboratory : Test abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions.
- Field : Use split-split plot designs (as in agricultural trials) to monitor soil adsorption and bioaccumulation in model organisms .
- Computational : Predict environmental distribution using quantitative structure-activity relationship (QSAR) models based on logP (2.72) and PSA (44.12 Ų) .
Q. What mechanistic approaches elucidate the compound’s antioxidant activity in biological systems?
- Methodological Answer :
- In vitro : Use DPPH radical scavenging assays and correlate activity with phenolic content quantified via Folin-Ciocalteu methods .
- Structural analysis : Compare hydroxyl group positioning (4,5-dihydroxy) in the imidazolidinone ring to known antioxidants like catechol derivatives. Substituent effects (e.g., 3-methyl group) can modulate redox potential .
Q. How can researchers address stability challenges during long-term storage?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).
- Hygroscopicity : Store under nitrogen atmosphere with desiccants (silica gel) to prevent hydration .
- Light sensitivity : Use amber vials and validate stability via HPLC every 6 months .
Experimental Design Considerations
- Data Contradiction Analysis : When conflicting bioactivity results arise (e.g., antioxidant vs. pro-oxidant effects), use dose-response curves and reactive oxygen species (ROS) probes to identify threshold concentrations .
- Advanced Characterization : Isotopic labeling (e.g., ¹⁵N/¹³C) can track metabolic pathways in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
